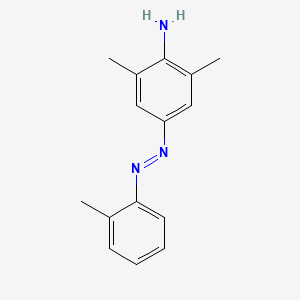
4-((o-Tolyl)azo)dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((o-Tolyl)azo)dimethylaniline is an azo compound characterized by the presence of an azo group (-N=N-) linking an o-tolyl group to a dimethylaniline moiety. Azo compounds are well-known for their vibrant colors and are extensively used in dyeing and printing industries. This compound, like other azo dyes, exhibits significant chromophoric properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((o-Tolyl)azo)dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of o-toluidine to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under controlled conditions to yield the desired azo compound .
Reaction Conditions:
Diazotization: o-Toluidine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. This method offers advantages such as improved reaction control, higher yields, and reduced environmental impact .
化学反应分析
Types of Reactions
4-((o-Tolyl)azo)dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of o-toluidine and N,N-dimethylaniline.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
4-((o-Tolyl)azo)dimethylaniline has diverse applications in scientific research, including:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Widely used in the dyeing and printing industries for textiles, inks, and plastics
作用机制
The mechanism of action of 4-((o-Tolyl)azo)dimethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
4-((o-Tolyl)azo)dimethylaniline can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan II: A lipid-soluble dye used in staining techniques.
Disperse Orange 3: Used in dyeing synthetic fibers
Uniqueness:
属性
CAS 编号 |
68517-11-3 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3/c1-10-6-4-5-7-14(10)18-17-13-8-11(2)15(16)12(3)9-13/h4-9H,16H2,1-3H3 |
InChI 键 |
FTPQHWZPMVGEFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C(=C2)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




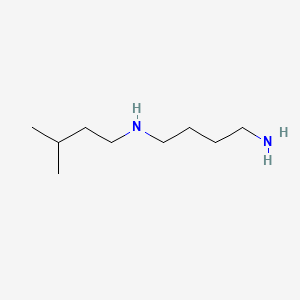
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)






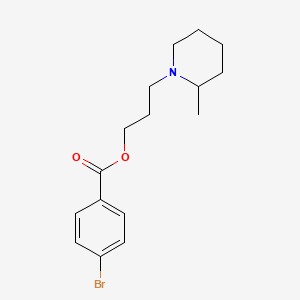
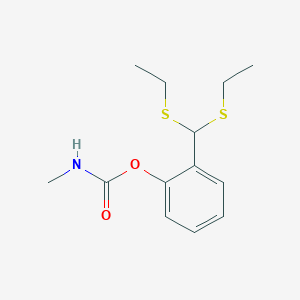
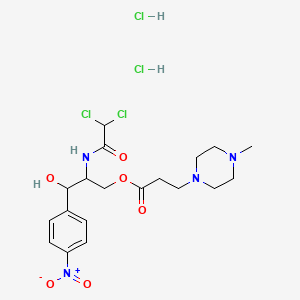
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
